![molecular formula C16H22O4 B14776529 Methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14776529.png)
Methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-cyclopropyl-3-oxopropanoyl) bicyclo[222]octane-1-carboxylate is a complex organic compound featuring a bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-cyclopropyl-3-oxopropanoyl) bicyclo[2.2.2]octane-1-carboxylate typically involves a series of organic reactions. One common method is the enantioselective synthesis under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
化学反应分析
Types of Reactions
Methyl 4-(3-cyclopropyl-3-oxopropanoyl) bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
Methyl 4-(3-cyclopropyl-3-oxopropanoyl) bicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its structural similarity to certain natural products makes it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action for methyl 4-(3-cyclopropyl-3-oxopropanoyl) bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity . This interaction can affect various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Uniqueness
Methyl 4-(3-cyclopropyl-3-oxopropanoyl) bicyclo[222]octane-1-carboxylate is unique due to its specific functional groups and bicyclic structure
属性
分子式 |
C16H22O4 |
|---|---|
分子量 |
278.34 g/mol |
IUPAC 名称 |
methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C16H22O4/c1-20-14(19)16-7-4-15(5-8-16,6-9-16)13(18)10-12(17)11-2-3-11/h11H,2-10H2,1H3 |
InChI 键 |
UKEADBSXVCGJQL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CCC(CC1)(CC2)C(=O)CC(=O)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


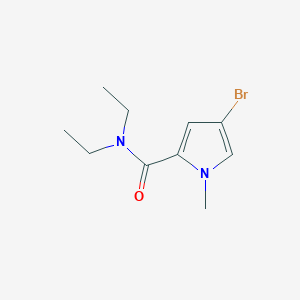
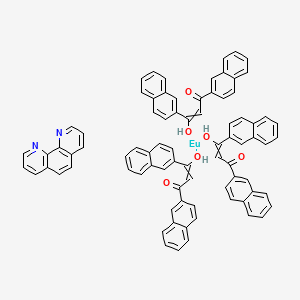

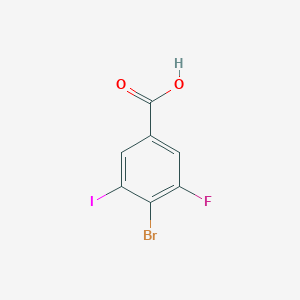


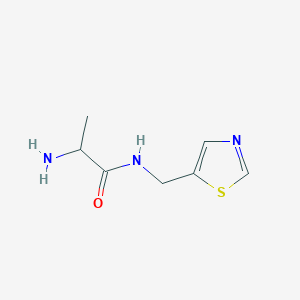
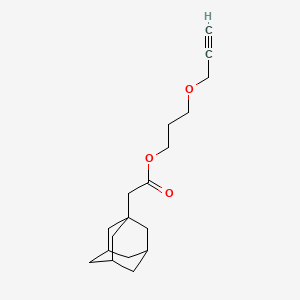
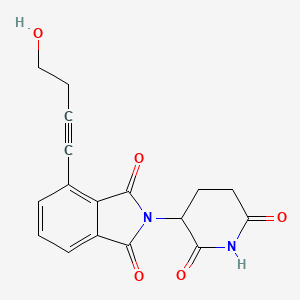
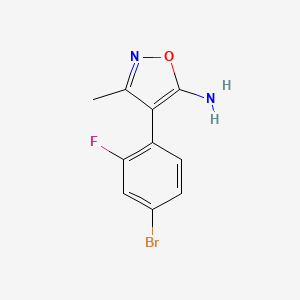
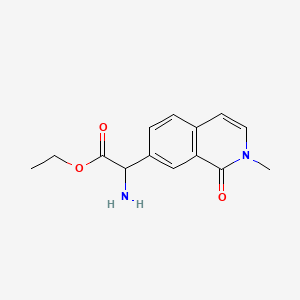
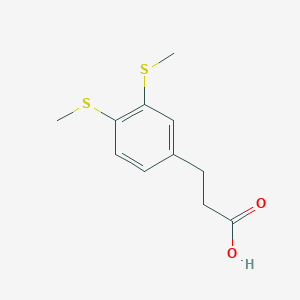
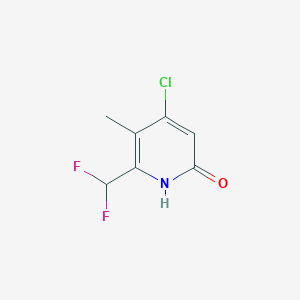
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde](/img/structure/B14776527.png)
